molecular formula C5H3BrO3 B083321 3-Bromofuran-2-carboxylic acid CAS No. 14903-90-3

3-Bromofuran-2-carboxylic acid

Cat. No. B083321
CAS RN: 14903-90-3
M. Wt: 190.98 g/mol
InChI Key: UZBGSJZFBUOJNE-UHFFFAOYSA-N
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Patent
US09150588B2

Procedure details

To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL) was added dropwise a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) at room temperature, and the mixture was stirred overnight. To the reaction mixture was added 1M hydrochloric acid (300 ml), and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was washed with hexane/ethyl acetate (5/1) and recrystallized from hexane/ethyl acetate to give the title compound (20.3 g). 1H NMR (300 MHz, CDCl3) δ 6.66 (1H, d, J=1.9 Hz), 7.58 (1H, d, J=1.9 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[CH:7]=[O:8].CC(=CC)C.Cl([O-])=[O:15].[Na+].P([O-])(O)(O)=O.[Na+].Cl>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:15])=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(OC=C1)C=O
Name
Quantity
45.4 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
40.5 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
51.5 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane/ethyl acetate (5/1)
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(OC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.